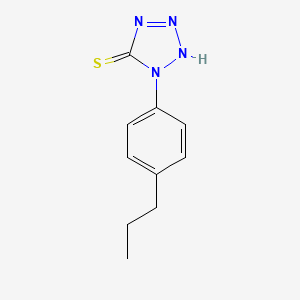

1-(4-Propylphenyl)-1H-tetrazole-5-thiol

Description

Contextualization within Tetrazole Chemistry: Evolution and Significance

The Tetrazole Ring System as a Versatile Bioisosteric Scaffold in Medicinal Chemistry

A primary driver of tetrazole research is the ring's function as a bioisostere, particularly for the carboxylic acid group. bohrium.comresearchgate.net Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physicochemical properties to enhance the compound's biological activity or pharmacokinetic profile. rug.nl The 5-substituted-1H-tetrazole moiety has a pKa (around 4.5-4.9) comparable to that of a carboxylic acid (pKa ≈ 4.2-4.4), meaning it is also ionized at physiological pH. nih.govrug.nl

This similarity allows the tetrazole ring to mimic the interactions of a carboxylate group with biological targets, but with several advantages. The tetrazolate anion is more lipophilic than a carboxylate, which can improve a drug's ability to cross cell membranes. researchgate.netrug.nl Furthermore, the tetrazole ring is generally more stable against metabolic degradation pathways that target carboxylic acids. bohrium.com This bioisosteric replacement has been successfully employed in numerous FDA-approved drugs. nih.gov

Table 1: Examples of Marketed Drugs Containing a Tetrazole Moiety

| Drug Name | Therapeutic Class | Function of Tetrazole Ring |

|---|---|---|

| Losartan | Antihypertensive | Carboxylic acid bioisostere |

| Valsartan | Antihypertensive | Carboxylic acid bioisostere |

| Cefamandole | Antibiotic | Part of the core scaffold |

| Letrozole | Anticancer | Part of the core scaffold |

The Role of the Thiol Moiety in Heterocyclic Frameworks and Reactivity

The thiol (-SH) group at the C5 position of the tetrazole ring imparts significant chemical reactivity and functionality. This moiety exists in a tautomeric equilibrium with its thione form (=S), a characteristic that influences its chemical behavior. researchgate.net The thiol group is a potent nucleophile, readily undergoing reactions such as S-alkylation to form thioethers, which is a common strategy for synthesizing libraries of derivatives for biological screening. researchgate.netrsc.org

Furthermore, the thiol group's ability to undergo oxidative coupling allows for the formation of disulfides, a reaction that can be catalyzed by various metal complexes. scirp.orgscirp.org The sulfur atom also acts as a soft donor, enabling it to coordinate effectively with metal ions. This property is exploited in the design of ligands for creating coordination polymers and metal complexes with interesting magnetic, optical, and catalytic properties. lookchem.com The ambident nucleophilic nature of the 1-substituted-tetrazole-5-thiol system, allowing reactions at either the sulfur or a ring nitrogen, adds another layer of synthetic versatility. nih.gov

Rationale for Focused Research on N-Phenyl-Substituted Tetrazole Thiols

The focus on N-phenyl-substituted tetrazole thiols, such as 1-(4-Propylphenyl)-1H-tetrazole-5-thiol, is driven by the unique combination of stability and tunability conferred by the N-aryl group. The phenyl ring enhances the thermal and chemical stability of the molecule compared to N-alkyl analogs. lookchem.com This stability is crucial for practical applications where the compound may be exposed to harsh conditions, such as in catalysis or as a corrosion inhibitor. electrochemsci.orgelectrochemsci.org

The phenyl ring serves as a versatile scaffold that can be readily modified with various substituents to systematically alter the molecule's electronic, steric, and lipophilic properties. By introducing electron-donating or electron-withdrawing groups, or by varying the size and position of alkyl chains (like the propyl group), researchers can fine-tune the compound's characteristics for specific purposes:

In Materials Science: The nature of the phenyl substituent can impact the molecule's adsorption properties on metal surfaces, directly affecting its performance as a corrosion inhibitor. electrochemsci.orgresearchgate.net

In Coordination Chemistry: The electronic properties of the aryl group can influence the coordination behavior of the tetrazole-thiol ligand and the resulting properties of the metal complex. lookchem.com

Overview of Current Research Trajectories Involving this compound and Related Analogues

While specific research on this compound is still emerging, the research trajectories for its close analogs, particularly the parent compound 1-phenyl-1H-tetrazole-5-thiol, provide a clear roadmap for future investigations. Current research is concentrated in several key areas.

One major area is in materials science , specifically as corrosion inhibitors for steel and other metals in acidic environments. electrochemsci.orgelectrochemsci.orgresearchgate.net Studies have shown that 1-phenyl-1H-tetrazole-5-thiol forms a protective film on the metal surface, significantly reducing the corrosion rate. electrochemsci.orgelectrochemsci.org Research in this domain is likely to explore how alkylphenyl substituents, such as the 4-propyl group, affect the efficiency of this inhibition by modifying the molecule's adsorption characteristics on the metal surface.

Another significant trajectory is in synthetic and medicinal chemistry . The 1-phenyl-1H-tetrazole-5-thiol scaffold is used as a building block for more complex molecules with potential biological activity. researchgate.netpharmaffiliates.com The thiol group serves as a handle for alkylation and other modifications, leading to the synthesis of derivatives that have been evaluated for antibacterial and antiproliferative activities. researchgate.netresearchgate.net Future work will likely involve creating derivatives of the 4-propylphenyl analog to investigate how increased lipophilicity impacts biological efficacy and cellular uptake.

Finally, the use of these compounds as ligands in coordination and catalytic chemistry is an active field of study. scirp.orglookchem.com The ability of the thiol and tetrazole nitrogens to bind to metal centers has led to the synthesis of novel coordination polymers and catalysts for reactions like oxidative coupling. scirp.orgscirp.org The electronic and steric influence of the 4-propylphenyl group on the catalytic activity and structural diversity of the resulting metal complexes represents a logical and promising direction for further research.

Table 2: Investigated Applications of N-Aryl-1H-tetrazole-5-thiol Analogues

| Application Area | Specific Use | Compound Studied | Reference |

|---|---|---|---|

| Corrosion Inhibition | Protection of Q235 and X70 steel in acid | 1-Phenyl-1H-tetrazole-5-thiol | electrochemsci.orgelectrochemsci.org |

| Organic Synthesis | Precursor for thioether derivatives | 1-Phenyl-1H-tetrazole-5-thiol | researchgate.net |

| Medicinal Chemistry | Synthesis of potential antibacterial agents | Derivatives of 1-Phenyl-1H-tetrazole-5-thiol | researchgate.net |

| Medicinal Chemistry | Synthesis of microtubule destabilizers | 1-Aryl-tetrazole derivatives | nih.gov |

| Catalysis | Ligand for catalytic dimerization of thiols | 1-Phenyl-1H-tetrazole-5-thiol | scirp.orgscirp.org |

| Coordination Chemistry | Ligand for novel metal complexes | 1-Phenyl-1H-tetrazole-5-thiol | lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4S |

|---|---|

Molecular Weight |

220.30 g/mol |

IUPAC Name |

1-(4-propylphenyl)-2H-tetrazole-5-thione |

InChI |

InChI=1S/C10H12N4S/c1-2-3-8-4-6-9(7-5-8)14-10(15)11-12-13-14/h4-7H,2-3H2,1H3,(H,11,13,15) |

InChI Key |

ZBXICRNUKNWKNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)N2C(=S)N=NN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Propylphenyl 1h Tetrazole 5 Thiol and Its Functionalized Analogues

Chemo- and Regioselective Synthesis of the Core Tetrazole-5-thiol Scaffold

Cycloaddition Reactions for Tetrazole Ring Formation

The most prevalent and efficient method for constructing the tetrazole ring is through [3+2] cycloaddition reactions. jchr.orgjchr.orgresearchgate.net This reaction typically involves the coupling of a molecule containing a triple bond (like a nitrile or isothiocyanate) with an azide (B81097). nih.gov

A primary route to the 1-substituted-1H-tetrazole-5-thiol scaffold is the reaction between an organic isothiocyanate (R-NCS) and an azide source, such as sodium azide (NaN₃). researchgate.netkoreascience.krkstudy.com This reaction forms the tetrazole ring and incorporates the sulfur atom in a single, concerted step. The isothiocyanate provides the C=S moiety and the nitrogen atom for the N1 position, while the azide provides the remaining three nitrogen atoms of the ring. The reaction is often facilitated by a catalyst and can be performed in various solvents, including water, which aligns with green chemistry principles. researchgate.netkoreascience.krkstudy.com

The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, leading to a linear intermediate that rapidly cyclizes to form the tetrazole-5-thiolate anion. Subsequent protonation yields the final thiol product. This method is highly regioselective, reliably producing the 1,5-disubstituted pattern.

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Organic Isothiocyanates, Sodium Azide | Pyridine (B92270)/Water | Room Temperature | 76-97% | koreascience.krkstudy.comresearchgate.net |

| Organic Nitriles, Sodium Azide | Zinc(II) salts/Water | Not specified | High | organic-chemistry.org |

| Aryl Isothiocyanates, Sodium Azide | Water | Room Temperature | Good | researchgate.net |

Thiolation Strategies and Sulfur Introduction Methods

The introduction of the thiol group at the C5 position of the tetrazole ring is integral to the synthesis. As described above, the most direct method involves using a sulfur-containing reactant, like an isothiocyanate, during the cycloaddition step. researchgate.netkstudy.com This approach is atom-economical as the sulfur is incorporated directly into the final scaffold.

An alternative, though less common, strategy would involve the formation of a 1-(4-propylphenyl)-1H-tetrazole intermediate which is then thiolated at the C5 position. However, this often requires harsher conditions and can lead to mixtures of products. The direct cycloaddition using isothiocyanates is generally preferred for its efficiency and selectivity. koreascience.krkstudy.com The resulting product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. researchgate.net

Strategic Introduction of the 4-Propylphenyl Substituent

The 4-propylphenyl group provides key structural and physicochemical properties to the final molecule. Its introduction can be achieved either by starting with a pre-functionalized precursor or by modifying a simpler phenyltetrazole intermediate.

N-Alkylation and N-Arylation Approaches for 1-Substituted Tetrazoles

The most straightforward method to introduce the 4-propylphenyl group is to begin the synthesis with 4-propylphenyl isothiocyanate. This precursor already contains the desired substituent. The reaction of 4-propylphenyl isothiocyanate with sodium azide directly yields 1-(4-propylphenyl)-1H-tetrazole-5-thiol in a one-pot synthesis. koreascience.krkstudy.com This approach ensures the correct N1-arylation regioselectively.

General N-arylation techniques for tetrazoles often employ copper or palladium catalysts to couple an aryl halide with the tetrazole ring. organic-chemistry.orgtezu.ernet.in However, for this specific target molecule, starting with the corresponding isothiocyanate is a more convergent and efficient strategy. researchgate.net

Side-Chain Modifications and Diversification on the Phenyl Ring

An alternative synthetic route involves attaching a simple phenyl group first and then introducing the propyl substituent in a later step. This can be achieved through Friedel-Crafts reactions on the 1-phenyl-1H-tetrazole-5-thiol core. wikipedia.org

Friedel-Crafts Acylation: The phenyl ring of the tetrazole can be acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would introduce a propanoyl group onto the phenyl ring, predominantly at the para position due to steric hindrance.

Reduction: The resulting ketone can then be reduced to the propyl group using standard reduction methods, such as the Clemmensen (using zinc-amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction.

This multi-step approach offers flexibility for creating a variety of alkylphenyl analogues but is less direct than using the pre-substituted starting material.

| Reaction | Reagents | Purpose | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Propanoyl chloride, AlCl₃ | Introduces a propanoyl group to the phenyl ring. | wikipedia.org |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | Reduces the ketone from acylation to an alkyl chain. | General Organic Chemistry |

Green Chemistry Principles and Sustainable Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The synthesis of tetrazole derivatives has seen significant advancements in this area. jchr.orgjchr.orgbenthamdirect.com

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Water as a Solvent: Performing the cycloaddition reaction in water eliminates the need for volatile and often toxic organic solvents. researchgate.netkoreascience.krkstudy.com This approach not only reduces environmental impact but can also simplify product isolation.

Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of the synthesis. While some methods use stoichiometric reagents, research is ongoing into catalytic systems, including the use of metal complexes or zeolites, that can promote the reaction under milder conditions. jchr.orgeurekaselect.comsoran.edu.iq

Atom Economy: The cycloaddition reaction is inherently atom-economical, as most of the atoms from the reactants are incorporated into the final product, generating minimal waste. bohrium.com

Recent reviews highlight a variety of water-mediated and solvent-free methodologies for tetrazole synthesis, underscoring the commitment to developing more sustainable chemical manufacturing processes. benthamdirect.com

Derivatization and Functionalization for Library Generation

The thiol group at the 5-position of the tetrazole ring of this compound serves as a prime handle for chemical modification. Its nucleophilic nature allows for a variety of reactions to introduce diverse substituents, thereby enabling the creation of extensive chemical libraries for biological screening and SAR studies.

S-Alkylation and S-acylation reactions represent fundamental and widely utilized strategies for the derivatization of thiol-containing compounds. These reactions, when applied to this compound, provide a straightforward means to generate a wide range of thioether and thioester derivatives, respectively.

The S-alkylation of the analogous compound, 1-phenyl-1H-tetrazole-5-thiol, has been successfully achieved using various alkylating agents, providing a strong methodological precedent. researchgate.net The reaction typically proceeds by treating the tetrazole-5-thiol with an appropriate alkyl halide in the presence of a base to facilitate the formation of the thiolate anion, which then acts as the nucleophile. For instance, the alkylation of 1-phenyl-1H-tetrazole-5-thiol has been demonstrated with reagents such as chloroacetone, phenacyl bromide, and chloromethyl acetate, resulting in high yields of the corresponding S-substituted derivatives. researchgate.net This approach is readily adaptable to this compound.

A general procedure for the S-alkylation would involve dissolving this compound in a suitable solvent, such as ethanol (B145695) or acetone, followed by the addition of a base like sodium hydroxide (B78521) or potassium carbonate. The alkylating agent (e.g., an alkyl bromide or iodide) is then introduced, and the reaction mixture is stirred, often at room temperature or with gentle heating, to afford the desired thioether. The versatility of this reaction allows for the introduction of a wide array of alkyl groups, including simple alkyl chains, functionalized alkyl groups, and benzylic moieties.

| Alkylating Agent Example | Expected Product | Potential Functional Group Introduced |

| Methyl Iodide | 5-(Methylthio)-1-(4-propylphenyl)-1H-tetrazole | Small, lipophilic methyl group |

| Benzyl (B1604629) Bromide | 5-(Benzylthio)-1-(4-propylphenyl)-1H-tetrazole | Bulky, aromatic benzyl group |

| Ethyl bromoacetate | Ethyl 2-((1-(4-propylphenyl)-1H-tetrazol-5-yl)thio)acetate | Ester functionality for further modification |

S-Acylation, on the other hand, introduces a thioester linkage, which can serve as a biodegradable promoiety or as a key pharmacophoric element. This transformation is typically accomplished by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the generated acid. The resulting thioesters can exhibit different chemical and metabolic stability compared to their thioether counterparts.

| Acylating Agent Example | Expected Product | Potential Functional Group Introduced |

| Acetyl Chloride | S-(1-(4-propylphenyl)-1H-tetrazol-5-yl) ethanethioate | Acetyl group |

| Benzoyl Chloride | S-(1-(4-propylphenyl)-1H-tetrazol-5-yl) benzothioate | Benzoyl group |

| Succinic Anhydride | 4-(((1-(4-propylphenyl)-1H-tetrazol-5-yl)thio)carbonyl)butanoic acid | Carboxylic acid functionality |

To conduct a thorough exploration of the structure-activity landscape, it is imperative to introduce a wide variety of chemical moieties that span a range of electronic, steric, and lipophilic properties. The generation of a diverse library of derivatives allows for a systematic investigation of how different substituents on the this compound scaffold influence its biological activity.

The synthetic handles provided by S-alkylation and S-acylation can be exploited to incorporate a vast array of functional groups. For instance, alkylating agents bearing terminal functional groups such as amines, carboxylic acids, amides, or various heterocyclic rings can be employed. Subsequent chemical manipulations of these introduced functionalities can further expand the chemical diversity of the library.

The rationale behind introducing specific moieties is often guided by the therapeutic target and the desire to modulate physicochemical properties. For example, the incorporation of basic amine groups can enhance aqueous solubility and provide a handle for salt formation, which is often desirable for pharmaceutical development. Conversely, the addition of lipophilic groups can improve membrane permeability. The introduction of hydrogen bond donors and acceptors can lead to new or enhanced interactions with a biological target.

A study on pyrazole (B372694) derivatives highlighted the importance of substitutions on a phenyl ring for biological activity, demonstrating that a systematic variation of these substituents is a valid strategy for SAR exploration. nih.gov Similarly, for this compound, modifications at the sulfur atom can probe the binding pocket of a target enzyme or receptor.

| Moiety Class | Example of Reagent | Rationale for Introduction |

| Basic Amines | 2-(Dimethylamino)ethyl chloride | Improve aqueous solubility, potential for salt formation, introduction of a positive charge at physiological pH. |

| Carboxylic Acids | 4-Bromobutanoic acid | Introduce a negative charge at physiological pH, potential for new ionic interactions with the target. |

| Heterocycles | 2-(Chloromethyl)pyridine | Introduce aromatic and polar interactions, potential for metal chelation, act as a bioisostere for a phenyl group. |

| Fluorinated Groups | 1-Bromo-2-fluoroethane | Modulate lipophilicity and metabolic stability, potential for unique electronic interactions. |

By systematically synthesizing and screening a library of such derivatives, researchers can identify key structural features that are essential for biological activity and develop a quantitative structure-activity relationship (QSAR) model. researchgate.net This model can then guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Modulations with Biological Interactions

The biological activity of tetrazole-thiol derivatives is intricately linked to their structural features. Modifications to the core scaffold, particularly at the N1-phenyl moiety and the C5-thiol group, can profoundly impact interactions with biological targets.

The nature, size, and position of substituents on the N1-phenyl ring are critical determinants of biological activity. While specific studies on the 4-propyl substituent of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol are not extensively detailed in the available literature, the principles of substituent effects can be inferred from related molecular systems. The alkyl group, such as the propyl chain, primarily influences the lipophilicity of the molecule. This property governs the compound's ability to cross biological membranes and engage with hydrophobic pockets within a target protein's binding site.

In analogous heterocyclic compounds, the length of an alkyl chain has been shown to have a significant impact on receptor binding affinity. For instance, studies on N-1 alkyl-substituted cannabimimetic indoles revealed that high-affinity binding to cannabinoid receptors requires a minimum alkyl chain length, with optimal activity often observed with a five-carbon chain. nih.gov Extending the chain beyond this optimal length can lead to a decrease in binding, likely due to steric hindrance or an unfavorable orientation within the binding pocket. nih.gov This suggests that the propyl group in this compound likely contributes to favorable hydrophobic interactions, and variations in this chain length would be expected to modulate biological activity.

The position of the substituent is also paramount. A para substitution, as in the case of the 4-propylphenyl group, is often favored in drug design as it can extend the molecule into a specific sub-pocket of a binding site without causing steric clashes that might occur with ortho or meta substituents. mdpi.com Structure-activity relationship studies on pyrazole-tetrazole hybrids have indicated that electron-withdrawing groups in the para position of an aromatic ring can be more favorable for certain biological activities. mdpi.com

Table 1: Representative Data on the Effect of N-1 Alkyl Chain Length on CB1 Receptor Binding Affinity in a Series of Cannabimimetic Indoles

| N-1 Alkyl Chain | Ki (nM) at CB1 Receptor |

| Methyl (1 carbon) | >10,000 |

| Propyl (3 carbons) | 12.0 |

| Butyl (4 carbons) | 4.8 |

| Pentyl (5 carbons) | 2.6 |

| Hexyl (6 carbons) | 5.3 |

| Heptyl (7 carbons) | 41.0 |

| This table illustrates the principle that alkyl chain length can significantly influence receptor binding, with an optimal length providing the highest affinity. Data is adapted from a study on cannabimimetic indoles as a conceptual example. nih.gov |

N-substituted tetrazole-5-thiols, including this compound, can exist in two tautomeric forms: the thiol form (-SH) and the thione form (=S). researchgate.net This tautomerism is a critical feature that significantly influences molecular recognition and biological activity. The equilibrium between these two forms can be affected by the solvent, pH, and temperature. researchgate.netkuleuven.be

It is widely established that for most 1-substituted-1H-tetrazole-5-thiols, the thione tautomer is the more stable and predominant form in both the solid state and the gas phase. science.govresearchgate.netscispace.com The different tautomers present distinct physicochemical properties that affect their interaction with biological targets.

Hydrogen Bonding: The thione form features an N-H group and a C=S group, while the thiol form has a C-S-H group and a C=N bond within the ring. The thione form can act as a hydrogen bond donor via its N-H group and an acceptor via its sulfur atom. scispace.com The thiol form acts as a hydrogen bond donor through the S-H group. This differential hydrogen bonding capacity is crucial for molecular recognition at a receptor binding site.

Metal Chelation: The tetrazole-thiol scaffold is an effective metal chelator, a property relevant for inhibiting metalloenzymes. acs.org The ability to coordinate with a metal ion, such as the zinc ion in matrix metalloproteinases, can be dependent on the tautomeric state. Studies on related inhibitors have shown that modifications preventing the necessary protonation/deprotonation state, which is linked to tautomerism, can lead to a significant loss of inhibitory activity. nih.gov

Spectroscopic Properties: The two tautomers can be distinguished by their spectroscopic signatures. Thione tautomers typically exhibit a UV absorption peak between 300 and 400 nm, corresponding to the n-π* transition of the C=S group, whereas thiol tautomers absorb below 300 nm. researchgate.net

The ability of the molecule to interconvert between these forms, or the stabilization of one form within a specific biological environment, is a key aspect of its mechanism of action.

Stereochemical Considerations in Molecular Recognition and Design

Stereochemistry is a fundamental aspect of molecular recognition, as biological macromolecules like enzymes and receptors are chiral. While this compound itself is not chiral, its interactions with chiral targets and its incorporation into more complex, chiral molecules are governed by stereochemical principles.

The synthesis of derivatives using this scaffold can be highly stereoselective. For example, the synthesis of tetrazole derivatives through reactions with cyclic amines has been shown to proceed with high diastereoselectivity, particularly when using conformationally rigid starting materials. nih.gov Furthermore, nucleophilic substitution reactions involving the tetrazole-thiol moiety can be regio- and stereospecific. The ring-opening of a chiral bicyclic aziridine (B145994) with 1-methyl-1H-tetrazole-5-thiol as the nucleophile occurs via a stereospecific SN2 pathway, yielding a single stereoisomer. mdpi.com These examples underscore that the three-dimensional arrangement of atoms is critical when designing and synthesizing complex tetrazole-thiol derivatives intended to fit precisely into a chiral binding site.

Ligand Efficiency and Optimization Strategies for Tetrazole-Thiol Derivatives

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) has emerged as a key metric for optimizing hits and leads. taylorandfrancis.com LE normalizes binding affinity for molecular size, typically by dividing the free energy of binding (proportional to pIC50 or pKi) by the number of non-hydrogen atoms (heavy atom count, HAC). taylorandfrancis.com This metric provides a measure of the binding contribution per atom, guiding chemists to develop compounds that are not unnecessarily large or complex.

A primary optimization strategy for tetrazole-thiol derivatives involves leveraging the tetrazole ring as a bioisosteric replacement for a carboxylic acid group. nih.gov The tetrazole group has a similar pKa and planar structure to a carboxylate but offers potential advantages in terms of metabolic stability and cell permeability. This bioisosteric substitution is a powerful tool for improving the drug-like properties of a molecule while maintaining or enhancing its binding affinity.

Other efficiency metrics are also used to guide optimization:

Lipophilic Ligand Efficiency (LLE): This is calculated as pIC50 minus cLogP and assesses the compound's potency relative to its lipophilicity. An optimized compound should have a high LLE, indicating that its potency is not solely derived from non-specific hydrophobic interactions.

Fit Quality (FQ): This metric relates the affinity of a compound to the affinity of an idealized ligand of the same size, providing a measure of how well the compound utilizes its size for binding.

Table 2: Key Ligand Efficiency Metrics in Drug Discovery

| Metric | Calculation | Typical Target Value for Leads | Purpose |

| Ligand Efficiency (LE) | -ΔG / HAC (≈ 1.4 * pIC50 / HAC) | ≥ 0.3 | To maximize binding energy per atom. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - cLogP | 5 - 7 | To balance potency and lipophilicity, avoiding promiscuity. |

| HAC = Heavy Atom Count; ΔG = Gibbs Free Energy of Binding |

By monitoring these metrics, optimization strategies for tetrazole-thiol derivatives can focus on adding functionality that provides specific, high-quality interactions (like hydrogen bonds or ionic interactions) rather than simply increasing size and lipophilicity. nih.govurl.edu

Exploring Conformational Preferences and Molecular Flexibility

The three-dimensional shape and flexibility of a molecule are critical for its ability to adopt the correct conformation to bind to a biological target. The 1-phenyl-1H-tetrazole-5-thiol scaffold possesses a degree of molecular flexibility due to the rotational freedom around the single bond connecting the phenyl and tetrazole rings.

X-ray crystallography studies of analogous compounds provide insight into the preferred conformations. In the solid state, these molecules are typically non-planar. For instance, in one derivative of 1,1′-diphenyl-5,5′-dithiodi-tetrazole, the dihedral angles between the planes of the tetrazole and phenyl rings were found to be 42.7° and 54.5°. lookchem.com In a related complex, these angles were 54.1° and 67.5°. lookchem.com Similarly, the crystal structure of 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione revealed a torsion angle of 54.99° between the two rings. researchgate.net

This consistent non-planar conformation suggests an energetic preference to avoid a fully planar arrangement, likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and the tetrazole ring. This inherent flexibility and preference for a twisted conformation mean that this compound can likely adopt various spatial arrangements, allowing it to adapt its shape to fit the contours of different binding sites. Understanding this conformational landscape is essential for computational modeling and structure-based drug design.

Table 3: Dihedral/Torsion Angles in 1-Aryl-1H-tetrazole-5-thiol Analogs

| Compound | Dihedral/Torsion Angle Between Rings |

| 1,1′-diphenyl-5,5′-dithiodi-tetrazole (Unit 1) | 42.708° / 54.540° |

| 1-phenyl-1H-tetrazole-5-thiol (in a Co complex) | 54.15° / 67.48° |

| 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione | 54.99° |

| Data from X-ray crystallography studies demonstrates the non-planar conformation of the 1-phenyl-tetrazole scaffold. researchgate.netlookchem.com |

Coordination Chemistry and Metal Complexation Studies

Design of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

No specific experimental data, research findings, or data tables concerning 1-(4-Propylphenyl)-1H-tetrazole-5-thiol were found for these topics.

No Direct Research Found for "this compound" in Electrochemical Applications and Sensor Design

A comprehensive review of available scientific literature reveals a significant lack of specific research into the electrochemical applications and sensor design potential of the chemical compound this compound.

Despite targeted searches for data related to its use in these fields, no dedicated studies, detailed research findings, or data tables pertaining to this specific molecule could be identified. The scientific community has not published discernible research on the coordination chemistry, metal complexation, or subsequent application in electrochemical sensors for this particular propyl-substituted phenyltetrazole thiol.

Research in related areas has focused on a similar, yet structurally distinct, compound: 1-Phenyl-1H-tetrazole-5-thiol (PTZ). This related molecule, which lacks the 4-propyl substituent on the phenyl ring, has been investigated for its electrochemical properties, primarily in the context of corrosion inhibition for various metals. Studies on PTZ have explored its ability to form protective layers on metal surfaces, an application that relies on its electrochemical interactions. However, this research does not extend to the specific compound of interest, this compound, nor does it cover the design or application of electrochemical sensors.

Furthermore, while general methodologies for creating thiol-triggered fluorescent sensors exist, the literature does not specify the use of this compound within these frameworks.

In strict adherence to the request for information solely on this compound, it must be concluded that there is currently no published research to populate the requested section on its exploration in electrochemical applications and sensor design. Therefore, no data tables or detailed research findings for this specific application can be provided.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For tetrazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate structural and electronic properties. researchgate.net

Molecular Orbitals: The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For example, in a study of the related compound 5-(4-chlorophenyl)-1H-tetrazole, the HOMO was found to be distributed over the entire molecule, while the LUMO was localized on the phenyl ring and the N1-C5 bond of the tetrazole ring. researchgate.net

Charge Distribution: The distribution of electron density within the molecule can be analyzed using techniques like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis. NBO analysis provides information on intramolecular interactions, charge transfer, and hybridization. researchgate.netnih.gov MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. Typically, negative potential (red/yellow) is concentrated around electronegative atoms like nitrogen and sulfur, indicating sites for electrophilic attack, while positive potential (blue) is found around hydrogen atoms, marking sites for nucleophilic attack. researchgate.net

Below is a table of representative quantum chemical parameters calculated for a similar tetrazole derivative, illustrating the type of data generated from DFT studies.

| Parameter | Value | Description |

| HOMO Energy | -4.8275 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.6698 eV | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.1577 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 5.093 Debye | Measures the overall polarity of the molecule. |

| Electronegativity (χ) | 2.7486 eV | The power to attract electrons in a bond. |

| Chemical Hardness (η) | 2.0788 eV | Resistance to change in electron distribution. |

| Data derived from studies on analogous tetrazole compounds. researchgate.net |

By systematically rotating these bonds and calculating the molecule's potential energy at each step, a potential energy surface can be generated. scilit.com The minima on this surface correspond to stable conformations. X-ray crystallography studies on related 1,5-disubstituted tetrazoles have shown that the phenyl and tetrazole rings are typically twisted relative to each other, with dihedral angles ranging from approximately 38° to 55°. yu.edu.jolookchem.com This non-planar arrangement is a critical feature that can affect how the molecule fits into a biological target's binding site.

| Compound Analog | Dihedral Angle (Tetrazole-Aryl) | Method |

| 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | 38.63° to 47.23° | X-ray Crystallography |

| 1-phenyl-1H-tetrazole-5-thiol derivative in a disulfide | 42.70° and 54.54° | X-ray Crystallography |

| Data from related 1-phenyl-tetrazole structures. yu.edu.jolookchem.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Docking simulations for tetrazole derivatives have been performed against various biological targets, including cyclooxygenase-2 (COX-2) and ABL kinase. yu.edu.jonih.govresearchgate.net The process involves placing the ligand into the active site of the receptor and evaluating the potential binding modes.

These simulations identify key amino acid residues within the binding site that interact with the ligand. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in docking studies of tetrazole-based COX-2 inhibitors, the sulfonyl group often forms hydrogen bonds with residues like His90 and Arg120, while the tetrazole nitrogen atoms can interact with residues such as Tyr355. yu.edu.joresearchgate.net The phenyl and propylphenyl moieties typically engage in hydrophobic interactions with nonpolar residues in the active site, contributing to the stability of the complex. yu.edu.jo

| Target Protein | Interacting Residues | Type of Interaction | Ligand Moiety Involved |

| Cyclooxygenase-2 (COX-2) | ARG120, TYR355 | Hydrogen Bond | Sulfonyl group, Tetrazole N |

| Cyclooxygenase-2 (COX-2) | TYR385, SER530 | Hydrogen Bond | Sulfonyl group |

| Cyclooxygenase-2 (COX-2) | VAL349, GLY526 | Van der Waals | Phenyl ring |

| Interactions observed for analogous 1-phenyl-tetrazole compounds docked into COX-2. yu.edu.joresearchgate.net |

A critical component of molecular docking is the scoring function, which is an algorithm used to estimate the binding affinity (or binding free energy) for a given ligand pose. nih.gov The score helps to rank different potential ligands and binding orientations, with lower scores generally indicating more favorable binding. nih.gov

Scoring functions are evaluated on several criteria, including:

Docking Power: The ability to identify the correct binding pose among many alternatives. nih.gov

Screening Power: The ability to distinguish known active compounds from inactive decoys. nih.gov

Scoring Power: The ability to produce binding scores that correlate linearly with experimentally determined binding affinities (e.g., IC₅₀ or Kᵢ values). nih.gov

Studies on tetrazole-based COX-2 inhibitors have demonstrated a strong correlation between docking scores and experimental biological activity (IC₅₀ values), validating the docking protocol's predictive capability. researchgate.net This correlation suggests that the computational model can reliably predict the binding affinity of new derivatives.

| Compound Analog | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

| 1-(4-(methylsulfonyl)phenyl)-5-phenyl-1H-tetrazole | -12.89 | 30 |

| 5-(4-chlorophenyl)-1-(4-(methylsulfonyl)phenyl)-1H-tetrazole | -12.71 | 32 |

| 1-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1-H-tetrazole | -12.05 | 69 |

| 1-(4-(methylsulfonyl)phenyl)-5-p-tolyl-1H-tetrazole | -12.00 | 87 |

| Data from a study on analogous 5-substituted 1-(4-(methylsulfonyl)phenyl)-1H-tetrazoles as COX-2 inhibitors. researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the docked pose and the flexibility of the protein-ligand complex.

An MD simulation typically follows a docking study to validate the predicted binding mode. The ligand-protein complex is placed in a simulated physiological environment (a box of water molecules and ions), and the motions of all atoms are calculated over a period of nanoseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated for the ligand and protein backbone atoms to assess the stability of the complex. A stable RMSD value over time suggests the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, confirming the persistence of key interactions identified in docking.

Although specific MD simulation data for "1-(4-Propylphenyl)-1H-tetrazole-5-thiol" is not detailed in the available literature, this technique represents a crucial step in computational drug design to confirm the stability and dynamic behavior of the ligand within its putative binding site.

In Silico Prediction Methodologies for Pharmacological Profiles

In silico methods are crucial in modern drug discovery for the early assessment of a compound's potential therapeutic effects and its behavior within a biological system. These computational tools can forecast a wide range of properties, from biological activity spectra to pharmacokinetic parameters, thereby guiding further experimental research.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its structural formula. The output is a probabilistic assessment of various biological effects.

A specific PASS analysis for this compound has not been identified in the available scientific literature. Consequently, a data table detailing its predicted biological activities with corresponding Pa (probability to be active) and Pi (probability to be inactive) values cannot be provided at this time. Such an analysis would typically reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities, which are common among tetrazole derivatives.

Pharmacokinetic Parameter Prediction Methodologies

Computational models are frequently employed to predict the pharmacokinetic properties of new chemical entities, encompassing their absorption, distribution, metabolism, and excretion (ADME). These predictions help in evaluating the drug-likeness of a compound and identifying potential liabilities early in the development process.

Detailed in silico predictions of the pharmacokinetic parameters for this compound are not available in the reviewed literature. A comprehensive analysis would typically involve the prediction of the following parameters:

| Pharmacokinetic Parameter | Predicted Value |

| Absorption | |

| Human Intestinal Absorption (%) | Data not available |

| Caco-2 Permeability (nm/s) | Data not available |

| Distribution | |

| Plasma Protein Binding (%) | Data not available |

| Blood-Brain Barrier Permeability | Data not available |

| Metabolism | |

| CYP450 2D6 Inhibition | Data not available |

| CYP450 3A4 Inhibition | Data not available |

| Excretion | |

| Clearance (ml/min/kg) | Data not available |

Without specific studies on this compound, it is not possible to populate this table with scientifically accurate data.

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the compound This compound to generate a detailed article that adheres to the requested outline.

The search for mechanistic research into the biological activities and molecular targets of this specific compound did not yield dedicated studies on its:

Antimicrobial Action: No specific in vitro studies, antibacterial or resistance modulation mechanisms, antifungal or antitubercular efficacy, or antiviral strategies were found.

Anticancer Research: Information regarding its antiproliferative mechanisms, specific enzyme inhibition, receptor antagonism, apoptosis induction, or cell cycle arrest investigations is not available in the public domain.

While the broader class of tetrazole derivatives has been investigated for a wide range of biological activities, including antimicrobial and anticancer properties, these general findings cannot be directly and accurately attributed to the specific actions and molecular mechanisms of this compound without dedicated research on this particular molecule.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the provided outline for this compound.

Mechanistic Insights into the Biological Activities of this compound

Initial research into the synthetic compound this compound has unveiled a spectrum of potential therapeutic activities. This article delves into the mechanistic underpinnings of its biological actions, focusing on its anti-inflammatory, antidiabetic, antimalarial, and antioxidant properties based on current scientific investigations.

Diversified Applications in Chemical and Material Sciences

Advanced Corrosion Inhibition Studies

Derivatives of 1-Phenyl-1H-tetrazole-5-thiol are recognized as highly effective corrosion inhibitors, particularly for steel in acidic environments. electrochemsci.orgelectrochemsci.org The compound's efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid. electrochemsci.org The molecule contains heteroatoms like nitrogen and sulfur, which have unbonded lone-pair electrons that can form coordination bonds with the vacant orbitals of metal atoms, leading to strong chemisorption. electrochemsci.org

Research on 1-Phenyl-1H-tetrazole-5-thiol (PTZ) demonstrates that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgelectrochemsci.org The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. electrochemsci.orgresearchgate.net This film effectively blocks the active sites for corrosion, significantly increasing the charge transfer resistance at the metal-solution interface. electrochemsci.orgelectrochemsci.org

Studies have quantified the inhibition efficiency (IE) of PTZ, showing remarkable performance even at low concentrations. For instance, in a 1 M HCl solution, the inhibition efficiency for Q235 steel can reach as high as 97.1% at a concentration of 5 mM. electrochemsci.orgresearchgate.net Similarly, for X70 steel in a 0.5 M H₂SO₄ medium, an efficiency of 95.1% has been reported at a 2 mM concentration. electrochemsci.org

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 5 mM | 97.1% | electrochemsci.org |

| 1-Phenyl-1H-tetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H₂SO₄ | 2 mM | 95.1% | electrochemsci.org |

Applications in Material Science and Functional Coatings

The tetrazole moiety is a valuable building block in material science due to its unique chemical properties, high nitrogen content, and ability to coordinate with metals. mdpi.com These characteristics allow for the creation of novel functional materials and protective coatings. Tetrazole derivatives have been successfully incorporated into polymeric structures to afford new functional materials. researchgate.net For example, they can be chemically bonded to polysaccharides like chitosan (B1678972) to create polymers with enhanced properties, such as polyampholytes and materials that can form polyelectrolyte hydrogels. researchgate.net

The strong coordination ability of the tetrazole ring with metal ions is a key feature exploited in material protection. mdpi.com This interaction is not only central to corrosion inhibition but is also used in developing functional surfaces and coatings. Furthermore, tetrazole-based compounds are utilized in imaging technologies and as components in information recording systems, highlighting their versatility in advanced materials. mdpi.com The synthesis of tetrazole derivatives on nanoparticle surfaces has also been explored to create specialized materials for applications such as the detection of pesticides.

Exploration in Agrochemical Formulations

The tetrazole ring is a significant scaffold in the field of agrochemicals. mdpi.comresearchgate.net Its derivatives have been investigated and utilized for various applications, including as active ingredients in herbicidal formulations and as plant growth regulators. mdpi.com The metabolic stability of the tetrazole ring makes it an attractive substitute for other chemical groups in the design of new agrochemical products. researchgate.neteurekaselect.com

Beyond their use as herbicides, certain tetrazole derivatives have been identified as effective plant growth regulators. mdpi.com These compounds can influence a plant's physiological processes, such as germination, root development, and flowering, without causing fatality. This application allows for the manipulation of crop growth to improve yield, quality, or harvesting efficiency. The ability of the tetrazole structure to interact with biological systems makes it a valuable component in the synthesis of new molecules aimed at optimizing plant development in agricultural production. mdpi.com

Future Perspectives and Emerging Research Avenues

Rational Design of Next-Generation Analogues with Enhanced Specificity

The principles of rational drug design are central to advancing the therapeutic potential of 1-(4-Propylphenyl)-1H-tetrazole-5-thiol. Future research will focus on creating next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. This involves systematic structural modifications based on a thorough understanding of structure-activity relationships (SAR).

Key strategies will likely include:

Bioisosteric Replacement: The tetrazole ring itself is a successful bioisostere of the carboxylic acid group, enhancing metabolic stability and cell permeability. Further modifications could involve replacing the propyl group with other alkyl or alkoxy chains, halogens, or trifluoromethyl groups to modulate lipophilicity and electronic properties.

Scaffold Hopping and Hybridization: Introducing new heterocyclic rings or pharmacophores to the core structure could yield hybrid molecules with novel mechanisms of action. For instance, combining the tetrazole-thiol scaffold with moieties known for specific biological activities, such as kinase inhibition or antimicrobial effects, could lead to potent new chemical entities.

Structure-Based Design: If a specific biological target is identified, techniques like X-ray crystallography of the ligand-target complex can reveal key binding interactions. This information allows for the precise design of analogues that optimize these interactions, thereby increasing binding affinity and specificity. The tetrazole moiety, with its multiple nitrogen atoms, offers several potential hydrogen-bonding points that can be exploited in this context.

| Design Strategy | Objective | Example Modification on this compound |

| Bioisosteric Replacement | Modulate lipophilicity, electronics, and metabolic stability. | Replace the 4-propyl group with -OCH3, -Cl, -CF3. |

| Scaffold Hopping | Introduce novel pharmacophoric features for new targets. | Link a quinoline (B57606) or triazole moiety to the phenyl ring. |

| Structure-Based Design | Enhance binding affinity and selectivity for a known target. | Add functional groups to form specific hydrogen bonds with target residues. |

Integration with Chemoinformatics and Artificial Intelligence in Compound Discovery

The synergy between computational power and medicinal chemistry is accelerating the discovery of new therapeutic agents. Chemoinformatics and artificial intelligence (AI) are set to play a pivotal role in the future exploration of this compound and its chemical space.

Virtual Screening and Predictive Modeling: Large virtual libraries of derivatives can be screened against biological targets to identify promising candidates before committing to synthetic work. AI-driven algorithms can build predictive models for ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics and reducing late-stage attrition.

Generative Models: AI-powered generative models can design entirely new molecules based on the this compound scaffold. By learning from vast datasets of known active compounds, these models can propose novel structures with a high probability of possessing the desired biological activity, effectively navigating the immense chemical space to find innovative drug candidates.

Data Mining and Repurposing: Chemoinformatics tools can analyze existing biological and chemical data to identify new potential applications for the compound. By finding correlations between the compound's structural features and various disease pathways, AI can suggest new therapeutic areas for investigation, facilitating drug repurposing efforts.

Exploration of Combination Strategies and Multi-Targeting Approaches

Complex diseases like cancer or multi-drug resistant infections often require more sophisticated therapeutic strategies than single-target agents can provide. Future research into this compound will likely explore its use in combination therapies and the design of multi-target ligands.

Synergistic Combinations: Investigating the compound in combination with existing drugs could reveal synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. For example, if a derivative shows anticancer activity, it could be paired with standard chemotherapeutic agents to enhance efficacy or overcome resistance mechanisms.

Multi-Target Ligand Design: A single molecule designed to interact with multiple biological targets can offer a more holistic treatment approach for multifactorial diseases. Derivatives of this compound could be engineered to, for instance, simultaneously

Q & A

Q. How do substituents on the phenyl ring modulate biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.